O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
Brand Name: Vulcanchem
CAS No.: 1219402-96-6
VCID: VC0022932
InChI: InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3
SMILES: CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C
Molecular Formula: C₁₅H₂₅NO₅S₂
Molecular Weight: 363.49

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate

CAS No.: 1219402-96-6

Cat. No.: VC0022932

Molecular Formula: C₁₅H₂₅NO₅S₂

Molecular Weight: 363.49

* For research use only. Not for human or veterinary use.

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate - 1219402-96-6

Specification

CAS No. 1219402-96-6
Molecular Formula C₁₅H₂₅NO₅S₂
Molecular Weight 363.49
IUPAC Name 1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3
SMILES CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers and Nomenclature

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is identified by several systematic and common names. The compound's identifiers and nomenclature are summarized in Table 1.

Table 1: Chemical Identity and Identifiers

ParameterInformation
CAS Number1219402-96-6
IUPAC Name1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate
Synonym1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-4-[(methylthio)thioxomethoxy]-, 1-(1,1-dimethylethyl) 2-methyl ester
Molecular FormulaC₁₅H₂₅NO₅S₂
Molecular Weight363.49 g/mol

The compound features a pyrrolidine core structure with several functional groups, including carboxylate, xanthate, and Boc-protecting groups. The chirality at the 2-position of the pyrrolidine ring is specified as S-configuration, which is a critical aspect of its structural identity .

Structural Features

The structure of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate incorporates several key functional elements:

  • A pyrrolidine ring system constituting the core structure

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom

  • A methyl ester group at the 2-position

  • Geminal dimethyl groups at the 3-position, creating steric hindrance

  • A xanthate moiety (methylthio-thioxomethoxy) at the 4-position

This specific arrangement of functional groups contributes to the compound's reactivity profile and applications in organic synthesis .

Physical and Chemical Properties

The physical and chemical properties of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate determine its handling characteristics, storage requirements, and applications in synthetic chemistry.

Physical Properties

Table 2: Physical Properties

PropertyValue
AppearanceBrown Liquid
Physical StateLiquid at room temperature
SolubilitySoluble in Ether, Ethyl Acetate, Hexane
Storage ConditionNo Data Available
StabilityNo Data Available

The compound exists as a brown liquid at room temperature, which influences its handling and storage requirements. Its solubility profile indicates compatibility with common organic solvents, particularly ethers and non-polar solvents, which is advantageous for various synthetic applications .

Chemical Reactivity

The chemical reactivity of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is primarily determined by its functional groups:

  • The xanthate group (–OC(=S)SCH₃) is particularly reactive and can participate in various radical reactions and functional group transformations

  • The Boc-protected nitrogen provides selective protection of the amine functionality

  • The methyl ester is susceptible to hydrolysis and transesterification reactions

  • The tertiary carbon bearing the geminal dimethyl groups contributes to steric hindrance

These reactive features make the compound valuable as an intermediate in multi-step organic syntheses, particularly in pharmaceutical development pathways.

Applications and Uses

Role in Organic Synthesis

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate serves primarily as a synthetic intermediate in organic chemistry. Its unique structure allows it to participate in reactions that require the integration of amino acid derivatives with sulfur-containing compounds.

The compound's primary applications include:

  • Integration of proline derivatives into complex molecular structures

  • Introduction of xanthate functionality for subsequent transformations

  • Serving as a building block in the synthesis of more complex pharmaceutical intermediates

  • Enabling stereoselective transformations due to its defined chirality

While the compound is categorized under antipsychotics in some chemical databases, it is important to note that its primary role is as a synthetic intermediate rather than a direct therapeutic agent.

SupplierLocationGradePurityPackaging
Shaanxi Dideu Medichem Co. Ltd.ChinaIndustrial99%25kg/Cardboard Drum
J & K Scientific Ltd.ChinaResearchNot specifiedVarious sizes
Chemsky (Shanghai) International Co., Ltd.ChinaResearchNot specifiedVarious sizes
Toronto Research Chemicals (TRC)CanadaResearch≥95%10mg, 50mg
American Custom Chemicals CorporationUnited StatesResearch95%5mg, 10mg
Medical Isotopes, Inc.United StatesResearchNot specified50mg

The compound is available in various packaging sizes, from small quantities (5-50mg) for research purposes to larger quantities (25kg) for industrial applications .

SupplierQuantityPurityPrice (USD)
Toronto Research Chemicals10mgNot specified$110
American Custom Chemicals Corporation5mg95%$497.16
American Custom Chemicals Corporation10mg95%$700
Medical Isotopes, Inc.50mgNot specified$1,800

These prices reflect the specialized nature of the compound and its applications primarily in research and development contexts. Bulk pricing for industrial quantities would likely be negotiated directly with suppliers .

Analytical Methods and Characterization

Several analytical techniques are commonly employed to characterize and confirm the identity and purity of O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate.

Spectroscopic Methods

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

These methods are essential for structure confirmation and purity assessment, particularly for research-grade material. Quality control laboratories of suppliers like Toronto Research Chemicals are equipped to perform these analyses to ensure product quality .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator